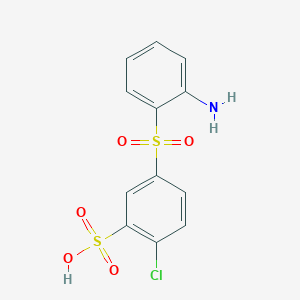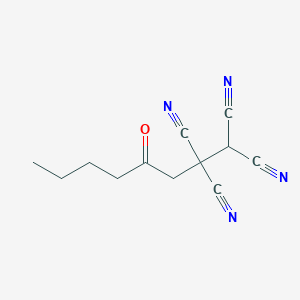
3-Chloro-1,2-dicyclohexyloctahydro-1H-phosphindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1,2-dicyclohexyloctahydro-1H-phosphindole is a complex organic compound that belongs to the class of phosphindoles This compound is characterized by the presence of a chlorine atom, two cyclohexyl groups, and an octahydro-1H-phosphindole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,2-dicyclohexyloctahydro-1H-phosphindole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the octahydro-1H-phosphindole core.
Addition of Cyclohexyl Groups: The final step involves the addition of cyclohexyl groups to the core structure, which can be achieved through Grignard reactions or other organometallic methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-1,2-dicyclohexyloctahydro-1H-phosphindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chlorine atom or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydroxide, ammonia, organic solvents like dichloromethane.
Major Products Formed
Oxidation: Oxidized phosphindole derivatives.
Reduction: Reduced phosphindole derivatives.
Substitution: Substituted phosphindole derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
3-Chloro-1,2-dicyclohexyloctahydro-1H-phosphindole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-1,2-dicyclohexyloctahydro-1H-phosphindole involves its interaction with specific molecular targets and pathways. The chlorine atom and cyclohexyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dicyclohexyloctahydro-1H-phosphindole: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Bromo-1,2-dicyclohexyloctahydro-1H-phosphindole: Contains a bromine atom instead of chlorine, leading to variations in chemical behavior.
3-Fluoro-1,2-dicyclohexyloctahydro-1H-phosphindole:
Uniqueness
3-Chloro-1,2-dicyclohexyloctahydro-1H-phosphindole is unique due to the presence of the chlorine atom, which imparts specific chemical properties and reactivity. Its combination of structural features makes it a valuable compound for various research and industrial applications.
Eigenschaften
| 90255-50-8 | |
Molekularformel |
C20H34ClP |
Molekulargewicht |
340.9 g/mol |
IUPAC-Name |
3-chloro-1,2-dicyclohexyl-2,3,3a,4,5,6,7,7a-octahydrophosphindole |
InChI |
InChI=1S/C20H34ClP/c21-19-17-13-7-8-14-18(17)22(16-11-5-2-6-12-16)20(19)15-9-3-1-4-10-15/h15-20H,1-14H2 |
InChI-Schlüssel |
GYDADBXYBUARGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2C(C3CCCCC3P2C4CCCCC4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-methyl-4-[(phenylseleno)ethynyl]-](/img/structure/B14364742.png)


![Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]-](/img/structure/B14364781.png)
![2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine](/img/structure/B14364787.png)
![1-[(2-Methylprop-1-EN-1-YL)oxy]-6-({6-[(2-methylprop-1-EN-1-YL)oxy]hexyl}oxy)hexane](/img/structure/B14364802.png)
